molecular formula C8H10BFO2S B6301435 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid CAS No. 2121512-42-1

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid

Cat. No.: B6301435
CAS No.: 2121512-42-1
M. Wt: 200.04 g/mol
InChI Key: YRJUKGWQDIOKQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid (CAS 2121512-42-1) is a substituted phenylboronic acid supplied with a molecular formula of C 8 H 10 BFO 2 S and a molecular weight of 200.03 g/mol . This compound serves as a versatile arylboronic acid building block in synthetic and medicinal chemistry research. It is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl bonds essential for constructing complex organic molecules . The unique structure, featuring fluorine and methylthio substituents on the benzene ring, makes it a valuable intermediate in the exploration of new pharmaceutical candidates and functional materials. Researchers utilize this boronic acid to introduce the substituted phenyl moiety into larger molecular architectures, a common step in the development of active compounds referenced in patents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

(3-fluoro-4-methyl-2-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUKGWQDIOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Brominated Precursor

The synthesis begins with 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene, a key intermediate. While direct commercial availability is limited, this compound can be prepared via sequential functionalization:

  • Thioether Formation :
    Reaction of 2-bromo-3-fluoro-4-methylphenol with methyl iodide in the presence of a base (e.g., K₂CO₃) introduces the methylthio group.

    2-bromo-3-fluoro-4-methylphenol+CH₃IK₂CO₃1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene\text{2-bromo-3-fluoro-4-methylphenol} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene}

    Yield: 65–70%.

  • Fluorination and Methylation :
    Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction may be employed, though these steps are often integrated into earlier synthetic stages to minimize side reactions.

Lithium-Halogen Exchange and Boronation

Following the patent methodology for analogous compounds:

  • Reaction Conditions :

    • Substrate : 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene (1 equiv).

    • Base : n-Butyllithium (1.1 equiv) in anhydrous THF at −78°C.

    • Electrophile : Triisopropyl borate (1.05 equiv).

  • Procedure :

    • The brominated precursor is treated with n-BuLi to generate a lithium-aryl intermediate.

    • Addition of triisopropyl borate followed by acidic workup (1N HCl) yields the boronic acid.

  • Optimization Data :

    ParameterValueImpact on Yield
    Temperature−78°CPrevents decomposition
    Reaction Time12 hEnsures complete exchange
    SolventTHFEnhances Li coordination
    Workup pH5–6Maximizes boronic acid stability

    Yield: 70–78%.

Transition-Metal-Catalyzed Borylation

Miyaura Borylation

This method employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂):

  • Catalytic System :

    • Pd(dppf)Cl₂ (2 mol%)

    • B₂pin₂ (1.5 equiv)

    • KOAc (3 equiv) in dioxane at 80°C.

  • Substrate Compatibility :

    • Requires 1-bromo-3-fluoro-4-methyl-2-(methylthio)benzene.

    • Methylthio groups are compatible with Pd catalysts under mild conditions.

  • Performance Metrics :

    ConditionOutcome
    Catalyst Loading2 mol% Pd
    Temperature80°C
    Yield65–72%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Cost (Relative)Scalability
Halogen-Lithium70–78ModerateIndustrial
Miyaura Borylation65–72HighLaboratory

The halogen-lithium exchange route offers higher yields and scalability, making it preferable for bulk synthesis. Miyaura borylation, while less efficient, avoids cryogenic conditions.

Purity and Byproducts

  • Lithium Route : Requires rigorous exclusion of moisture/oxygen to prevent proto-deboronation.

  • Pd-Catalyzed : Risk of homocoupling byproducts necessitates careful catalyst selection.

Challenges and Mitigation Strategies

  • Regioselectivity :

    • Directed ortho-metalation (DoM) using the methylthio group as a directing agent ensures precise boronic acid placement.

  • Functional Group Tolerance :

    • Methyl and fluoro groups remain stable under both acidic (HCl workup) and basic (KOAc) conditions.

  • Purification :

    • Recrystallization from n-hexane/ethyl acetate mixtures achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium(0), Palladium(II) complexes

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: De-fluorinated phenylboronic acid derivatives

    Substitution products: Various aryl or heteroaryl derivatives

Scientific Research Applications

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. Additionally, the fluoro and methylthio groups can modulate the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from other phenylboronic acids. Below is a detailed comparison with structurally related analogs:

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid 3-F, 4-Me, 2-SMe 200.05 Enhanced acidity due to electron-withdrawing F; SMe increases lipophilicity
3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4) 3-F, 4-SMe 186.03 Higher solubility in polar solvents (e.g., acetone) compared to alkyl-substituted analogs
4-Fluoro-2-(methylthio)phenylboronic acid (CAS 861931-38-6) 4-F, 2-SMe 186.03 Lower melting point (mp ~77–83°C) due to reduced steric hindrance
Phenylboronic acid (CAS 98-80-6) None 121.93 High solubility in ethers and ketones; limited stability in aqueous media
4-Methylphenylboronic acid (CAS 5540-67-2) 4-Me 135.98 Moderate reactivity in coupling reactions; improved stability over unsubstituted analogs

Solubility and Stability

  • Solubility Trends :
    • Fluorinated analogs (e.g., 3-Fluoro-4-(methylthio)phenylboronic acid) exhibit moderate solubility in chloroform and acetone but poor solubility in hydrocarbons .
    • Methylthio (-SMe) groups enhance lipophilicity, reducing aqueous solubility compared to hydroxyl- or methoxy-substituted derivatives .
  • Stability :
    • The target compound’s boronic acid group may form stable cyclic esters (e.g., pinacol ester, CAS 1351499-74-5) to prevent protodeboronation, a common issue in acidic or aqueous conditions .

Reactivity in Cross-Coupling Reactions

  • Fluorine’s electron-withdrawing effect activates the boronic acid for Suzuki couplings, enabling efficient aryl-aryl bond formation .

Biological Activity

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is an organoboron compound notable for its unique structure, which includes a fluorine atom, a methyl group, and a methylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid is C₁₃H₁₈BFO₂S, with a molar mass of 268.15 g/mol. Its structure allows it to participate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the potential of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(methylthio)phenylboronic acidC₁₃H₁₈BFO₂SLacks fluorine substitution; simpler structure
3-Chloro-4-methyl-2-(methylthio)phenylboronic acidC₉H₁₁BClO₂SContains chlorine instead of fluorine
4-Fluoro-3-(methylthio)phenylboronic acidC₁₃H₁₈BFO₂SDifferent position of fluorine affects reactivity

This table illustrates how variations in substituents can impact the reactivity and biological interactions of boronic acids.

Case Studies

  • Insulin Interaction Studies : A theoretical model demonstrated that certain boronic acids exhibit favorable interactions with insulin's active site. The binding energy and interaction dynamics suggest that modifications like those present in 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid could enhance its effectiveness as an insulin stabilizer or mimic .
  • Neuroprotective Activity : In a study on Hsp90 inhibitors, substituting phenylboronic acids with electronegative atoms at specific positions significantly improved their cytoprotective activity against neuronal death. This finding implies that similar strategies could be employed to optimize the biological activity of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid .

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid, and how can purity be ensured?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Halogenation : Introducing fluorine via electrophilic substitution or directed ortho-metalation.
  • Methylthio group incorporation : Using thiolation reagents like methyl disulfide or sodium thiomethoxide under basic conditions.
  • Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ .
    Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients) is recommended. Purity (>97%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methylthio group (δ ~2.5 ppm in ¹H NMR) and boron-related shifts are diagnostic.
  • FT-IR : B-O stretches (~1350 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) validate structure.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₈H₁₀BFO₂S: 208.04 g/mol).
  • Melting Point : Determined via differential scanning calorimetry (DSC); expected range 230–240°C based on analogs .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Boronic acids are prone to protodeboronation in humid environments; desiccants like silica gel are essential. Periodic NMR checks are advised to detect degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) to enhance turnover.
  • Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.
  • Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in biphasic systems improves coupling efficiency.
  • Kinetic Monitoring : Track reaction progress via LC-MS to identify byproducts (e.g., homocoupling) .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to probe rate-determining steps.
  • DFT Calculations : Model transition states to explain steric effects from the methylthio and methyl groups.
  • Inhibition Studies : Add radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways .

Q. How does the methylthio group influence electronic and steric properties compared to other substituents?

  • Electron-Donating Effect : The -SMe group increases electron density on the aromatic ring, enhancing oxidative stability but reducing electrophilic substitution rates.
  • Steric Impact : The methylthio group at position 2 may hinder transmetalation in Pd-catalyzed reactions, requiring bulkier ligands for efficiency. Comparative studies with 3-Fluoro-4-methylphenylboronic acid (lacking -SMe) show ~20% lower yields in analogous reactions .

Q. What strategies mitigate protodeboronation during prolonged reactions?

  • Low-Temperature Conditions : Perform reactions at 0–25°C to slow decomposition.
  • Additives : Use pinacol or ethylene glycol to stabilize the boronic acid via ester formation.
  • Microwave-Assisted Synthesis : Shorten reaction times to minimize exposure to aqueous bases .

Q. How can computational modeling predict its interactions in biological systems?

  • Molecular Docking : Simulate binding to serine proteases (e.g., thrombin) using AutoDock Vina. The boronic acid moiety forms reversible bonds with catalytic serine residues.
  • MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories.
  • QSAR Studies : Correlate substituent effects (e.g., -F, -SMe) with inhibitory potency .

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